molecular formula C11H13N3O6S B11945636 Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate CAS No. 40519-70-8

Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate

Cat. No.: B11945636
CAS No.: 40519-70-8
M. Wt: 315.30 g/mol
InChI Key: BFPZGJIUGZVXRJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate typically involves the reaction of diethyl malonate with 5-nitro-1,3-thiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent . The reaction mixture is then refluxed for several hours to ensure complete reaction. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also participate in binding to enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate can be compared with other similar compounds, such as:

  • Diethyl 2-{[(2-methyl-4-pyrimidinyl)amino]methylene}malonate
  • Diethyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)amino]methylene}malonate
  • Dimethyl 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methylene}malonate

These compounds share a similar core structure but differ in the substituents on the thiazole or pyrimidine rings. The unique combination of the nitro group and the thiazole ring in this compound gives it distinct chemical and biological properties .

Properties

CAS No.

40519-70-8

Molecular Formula

C11H13N3O6S

Molecular Weight

315.30 g/mol

IUPAC Name

diethyl 2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]propanedioate

InChI

InChI=1S/C11H13N3O6S/c1-3-19-9(15)7(10(16)20-4-2)5-12-11-13-6-8(21-11)14(17)18/h5-6H,3-4H2,1-2H3,(H,12,13)

InChI Key

BFPZGJIUGZVXRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=NC=C(S1)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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